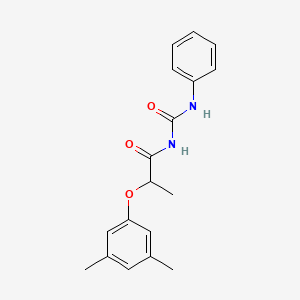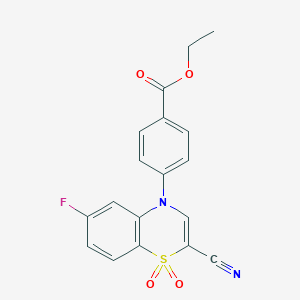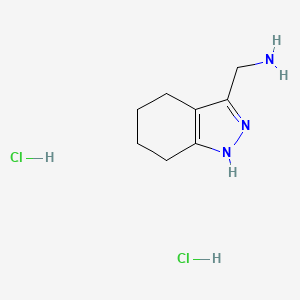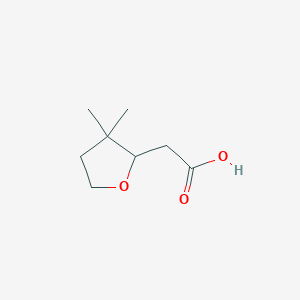
2-(3,5-dimethylphenoxy)-N-(phenylcarbamoyl)propanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(3,5-dimethylphenoxy)-N-(phenylcarbamoyl)propanamide is a useful research compound. Its molecular formula is C18H20N2O3 and its molecular weight is 312.369. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Analytical Chemistry Applications
High Performance Liquid Chromatography (HPLC) for Substance Detection Research has demonstrated the use of HPLC coupled with tandem mass spectrometry (MS/MS) for the detection and quantification of psychoactive substances in biological samples. This methodology can potentially be adapted for analyzing compounds like 2-(3,5-dimethylphenoxy)-N-(phenylcarbamoyl)propanamide in toxicological studies or pharmacokinetic analyses (Poklis et al., 2014).
Chemical Synthesis and Modification
Preparation of Phosphine Oxides A study on the preparation of (carbamoylaminophenoxymethyl)-dimethylphosphine oxides and corresponding thiocarbamoyl derivatives showcases the synthetic versatility of phenoxymethyl and carbamoyl functionalities in organic chemistry. Such methodologies could be relevant for the synthesis or functionalization of this compound, especially in creating novel derivatives with potential biological activity or material applications (Varbanov et al., 2000).
Material Science and Chiral Applications
Chiral Recognition Materials Research into cellulose derivatives for chromatography highlights the development of materials with specific chiral recognition abilities. Cellulose 3,5-dimethylphenylcarbamate, for instance, has been immobilized onto silica gel to create a chiral packing material (CPM) for high-performance liquid chromatography (HPLC). This suggests that compounds like this compound could be investigated for their potential in chiral separation technologies or as components of chiral recognition systems (Ikai et al., 2006).
Pharmacological Research
Antidepressant Agents Development Studies exploring the synthesis and evaluation of novel compounds for antidepressant activity indicate the importance of structural modifications in achieving desired pharmacological profiles. For example, the exploration of substituted 3-amino-1,1-diaryl-2-propanols as potential antidepressant agents underscores the ongoing search for compounds with improved efficacy and reduced side effects. The structural motif present in this compound could be of interest in designing new pharmacologically active molecules (Clark et al., 1979).
Propriétés
IUPAC Name |
2-(3,5-dimethylphenoxy)-N-(phenylcarbamoyl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O3/c1-12-9-13(2)11-16(10-12)23-14(3)17(21)20-18(22)19-15-7-5-4-6-8-15/h4-11,14H,1-3H3,(H2,19,20,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CZWRDRXEHVIQLY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)OC(C)C(=O)NC(=O)NC2=CC=CC=C2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-[4-(2-oxopiperidin-1-yl)phenyl]-1,3-benzodioxole-5-carboxamide](/img/structure/B2575424.png)
![7-benzyl-N-(2-(cyclohex-1-en-1-yl)ethyl)-1,3-dimethyl-2,4-dioxo-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-6-carboxamide](/img/structure/B2575425.png)
![4-Bromo-6-methoxy-2-{[(5-methylisoxazol-3-yl)amino]methyl}phenol](/img/structure/B2575427.png)
![(1Z)-2-[2-(3,4-dimethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]-N'-hydroxyethanimidamide](/img/structure/B2575428.png)
![(E)-2-(6'-methyl-3'H-spiro[cyclohexane-1,2'-pyrano[3,2-g]chromen]-8'(4'H)-ylidene)-N-phenylhydrazinecarboxamide](/img/structure/B2575430.png)
![2-{[4-(tert-butyl)benzyl]sulfanyl}-1-methyl-4,5-diphenyl-1H-imidazole](/img/structure/B2575431.png)
![8-(4-Fluorophenyl)-1,3-dimethyl-5-propan-2-ylpurino[8,9-c][1,2,4]triazole-2,4-dione](/img/structure/B2575433.png)


![N-(4-(benzo[d]thiazol-2-yl)phenyl)-4-(methylsulfonyl)benzamide](/img/structure/B2575437.png)


![methyl 4-((4-isopropyl-7-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)methyl)benzoate](/img/structure/B2575442.png)
![(E)-N-(4,6-difluorobenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)-3-(thiophen-2-yl)acrylamide hydrochloride](/img/structure/B2575447.png)
